Cas no 223142-88-9 (4-Acetylpiperazine-1-carbaldehyde)
4-Acetylpiperazine-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetylpiperazine-1-carbaldehyde
- 1-Piperazinecarboxaldehyde,4-acetyl-
- 4-AETYLPIPERAZINE-1-CARBALDEHYDE
- 4-Acetyl-1-Piperazinecarbaldehyde
- 1-Piperazinecarboxaldehyde,4-acetyl-(9ci)
- 223142-88-9
- 1-Piperazinecarboxaldehyde, 4-acetyl- (9CI)
- 1-Acetyl-4-formyl-piperazine
- CS-0336363
- SCHEMBL1307070
- MFCD04334849
- DTXSID10576004
- AKOS004098524
- STK185439
-
- MDL: MFCD04334849
- Inchi: 1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3
- InChI Key: LDZHPLRJXJLEQV-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCN(C=O)CC1
Computed Properties
- Exact Mass: 156.09000
- Monoisotopic Mass: 156.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.236
- Boiling Point: 366.3°C at 760 mmHg
- Flash Point: 184.148°C
- Refractive Index: 1.569
- PSA: 40.62000
- LogP: -0.18140
4-Acetylpiperazine-1-carbaldehyde Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Acetylpiperazine-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139003080-1g |
4-Acetylpiperazine-1-carbaldehyde |
223142-88-9 | 95% | 1g |
$304.92 | 2023-09-02 | |
| Chemenu | CM124470-1g |
4-acetylpiperazine-1-carbaldehyde |
223142-88-9 | 95% | 1g |
$312 | 2021-08-05 | |
| Chemenu | CM124470-1g |
4-acetylpiperazine-1-carbaldehyde |
223142-88-9 | 95% | 1g |
$290 | 2023-02-18 | |
| abcr | AB540264-1 g |
1-Acetyl-4-formyl-piperazine; . |
223142-88-9 | 1g |
€378.40 | 2023-04-14 | ||
| abcr | AB540264-100mg |
1-Acetyl-4-formyl-piperazine; . |
223142-88-9 | 100mg |
€137.00 | 2025-02-15 | ||
| abcr | AB540264-250mg |
1-Acetyl-4-formyl-piperazine; . |
223142-88-9 | 250mg |
€228.00 | 2025-02-15 | ||
| abcr | AB540264-1g |
1-Acetyl-4-formyl-piperazine; . |
223142-88-9 | 1g |
€414.70 | 2025-02-15 | ||
| Ambeed | A721471-1g |
4-Acetylpiperazine-1-carbaldehyde |
223142-88-9 | 95+% | 1g |
$264.0 | 2024-08-03 |
4-Acetylpiperazine-1-carbaldehyde Suppliers
4-Acetylpiperazine-1-carbaldehyde Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-Acetylpiperazine-1-carbaldehyde
Professional Introduction to 4-Acetylpiperazine-1-carbaldehyde (CAS No: 223142-88-9)
4-Acetylpiperazine-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 223142-88-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative features a piperazine core functionalized with an acetyl group at the 4-position and a formyl group at the 1-position, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural attributes of this molecule position it as a valuable building block for exploring novel pharmacophores and therapeutic agents.
The compound’s molecular structure, consisting of a six-membered aromatic ring containing two nitrogen atoms, combined with the electron-withdrawing nature of the aldehyde and acetyl groups, contributes to its reactivity and potential biological activity. In recent years, 4-Acetylpiperazine-1-carbaldehyde has garnered attention in academic and industrial research due to its role in synthesizing complex molecules with potential applications in central nervous system (CNS) disorders, infectious diseases, and inflammation.
One of the most compelling aspects of 4-Acetylpiperazine-1-carbaldehyde is its utility as a precursor in the synthesis of biologically active scaffolds. The aldehyde functionality allows for further derivatization through condensation reactions, enabling the creation of Schiff bases, imines, and other heterocyclic compounds. These derivatives have shown promise in preclinical studies as modulators of neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases.
Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in drug discovery. Researchers have leveraged the structural flexibility of 4-Acetylpiperazine-1-carbaldehyde to develop novel compounds with enhanced pharmacokinetic properties. For instance, modifications at the 4-position can influence solubility and metabolic stability, while the formyl group provides a handle for further functionalization. Such attributes make this compound an attractive candidate for optimizing lead compounds toward clinical candidates.
In the realm of computational chemistry, virtual screening methods have been employed to identify potential binding interactions between 4-Acetylpiperazine-1-carbaldehyde derivatives and biological targets. High-throughput docking studies have revealed that certain analogs exhibit inhibitory activity against enzymes involved in pathogenic processes. These findings align with emerging research trends that emphasize structure-based drug design to overcome challenges associated with traditional empirical approaches.
The synthesis of 4-Acetylpiperazine-1-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key synthetic strategies include formylation reactions to introduce the aldehyde group at the 1-position of piperazine, followed by acetylation at the 4-position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. Such refinements are critical for scaling up production while maintaining cost-effectiveness.
The compound’s role extends beyond small-molecule drug development into materials science applications. For example, its ability to form coordination complexes with metal ions has been explored for developing luminescent probes used in biochemical assays. These probes facilitate real-time monitoring of cellular processes, contributing to a deeper understanding of biological mechanisms at the molecular level.
Regulatory considerations play a crucial role in the commercialization of 4-Acetylpiperazine-1-carbaldehyde derivatives. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards. Additionally, preclinical safety assessments are essential to evaluate potential toxicological profiles before advancing into human trials. Collaborative efforts between academia and industry are fostering innovation while adhering to ethical guidelines governing chemical research.
The future direction of research on 4-Acetylpiperazine-1-carbaldehyde is likely to be shaped by interdisciplinary collaborations integrating synthetic chemistry with bioinformatics and artificial intelligence (AI). AI-driven platforms can accelerate hit identification by predicting molecular properties and optimizing synthetic routes based on large datasets. Such integrative approaches hold promise for expediting the discovery pipeline toward next-generation therapeutics.
In conclusion,4-Acetylpiperazine-1-carbaldehyde (CAS No: 223142-88-9) represents a cornerstone compound in modern pharmaceutical research. Its structural versatility enables diverse applications across multiple therapeutic areas, while ongoing innovations continue to unlock its full potential. As scientific methodologies evolve,this compound will remain a pivotal tool for advancing both academic investigations and industrial drug development efforts.
223142-88-9 (4-Acetylpiperazine-1-carbaldehyde) Related Products
- 13889-98-0(1-(piperazin-1-yl)ethan-1-one)
- 90152-24-2(Ethanone,1-(4-ethyl-1-piperazinyl)-)
- 5441-23-6(Acetamide,N,N-bis[2-(diethylamino)ethyl]-)
- 18940-57-3(1,1'-(Piperazine-1,4-diyl)diethanone)
- 60787-05-5(1-Acetyl-4-methylpiperazine)
- 75667-84-4(4-Acetyl-1,1-dimethylpiperazinium Iodide)
- 61167-35-9(Piperazinium, 4-acetyl-1,1-dimethyl-)
- 178244-38-7(Acetamide,N-[2-(1-piperazinyl)ethyl]-)
- 148716-35-2(1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one)
- 61167-34-8(Ethanaminium,2-(acetylmethylamino)-N,N,N-trimethyl-)